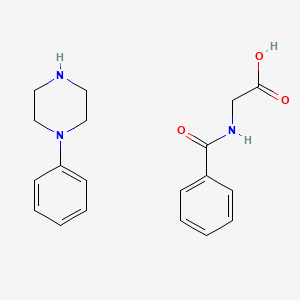
2-Benzamidoacetic acid; 1-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzamidoacetic acid; 1-phenylpiperazine: is a compound that combines two distinct chemical entities: 2-Benzamidoacetic acid and 1-phenylpiperazine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of these two molecules results in unique chemical properties that can be exploited for different scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamidoacetic acid; 1-phenylpiperazine involves several steps. One common method for synthesizing 1-phenylpiperazine is through the cyclization of aniline and bis-(2-chloroethyl)amine hydrochloride. This reaction is typically carried out at high temperatures ranging from 160°C to 250°C, resulting in the formation of N-phenylpiperazine hydrochloride. The reaction mixture is then treated with an alkaline aqueous solution to obtain the crude product, which is purified through reduced pressure distillation to achieve high purity .
Industrial Production Methods
Industrial production of 1-phenylpiperazine follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and cost. The use of high-performance liquid chromatography (HPLC) ensures that the final product meets the required purity standards for industrial applications .
化学反応の分析
Types of Reactions
2-Benzamidoacetic acid; 1-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Benzamidoacetic acid can lead to the formation of benzamidoacetic acid derivatives, while reduction can yield amine derivatives .
科学的研究の応用
2-Benzamidoacetic acid; 1-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an intestinal permeation enhancer, improving the absorption of macromolecular therapeutics across the intestinal epithelium
Medicine: Investigated for its potential therapeutic effects, including its role in enhancing drug delivery and its minimal cytotoxicity compared to other molecules
作用機序
The mechanism of action of 2-Benzamidoacetic acid; 1-phenylpiperazine involves its interaction with molecular targets and pathways. For example, 1-phenylpiperazine has been shown to enhance transepithelial transport by interacting with the intestinal epithelium, facilitating the absorption of therapeutic molecules. This interaction is mediated through the modulation of tight junctions and the enhancement of paracellular transport .
類似化合物との比較
2-Benzamidoacetic acid; 1-phenylpiperazine can be compared with other similar compounds, such as:
- 1-Methyl-4-phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 2-Substituted chiral piperazines
These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine have been shown to have lower toxicity compared to 1-phenylpiperazine, making them promising candidates for future applications .
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for enhancing drug delivery make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in various fields.
特性
CAS番号 |
23168-21-0 |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 g/mol |
IUPAC名 |
2-benzamidoacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C9H9NO3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5,11H,6-9H2;1-5H,6H2,(H,10,13)(H,11,12) |
InChIキー |
WKJVEMCRAROVGN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















